molecular formula C28H23FN6O4S2 B14119108 6-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one

6-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B14119108
M. Wt: 590.7 g/mol
InChI Key: WRPQOSPYXMAFJL-UHFFFAOYSA-N
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Description

The compound 6-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic molecule that features a variety of functional groups, including pyrazole, pyrimidine, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrazole and pyrimidine structures, followed by the introduction of the thiophene and fluorophenyl groups. Key steps may include:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a diketone.

    Construction of the pyrimidine ring: This involves the cyclization of a suitable precursor, such as a β-ketoester, with a guanidine derivative.

    Introduction of the thiophene group: This step may involve a cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thiophene ring to the pyrazole core.

    Attachment of the fluorophenyl group: This can be done through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

6-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized at the sulfur atom to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

6-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as proteins or nucleic acids.

    Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
  • 6-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Uniqueness

The uniqueness of 6-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C28H23FN6O4S2

Molecular Weight

590.7 g/mol

IUPAC Name

6-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C28H23FN6O4S2/c1-38-22-6-3-5-18(25(22)39-2)21-13-20(23-7-4-12-40-23)33-35(21)24(36)15-41-28-31-26-19(27(37)32-28)14-30-34(26)17-10-8-16(29)9-11-17/h3-12,14,21H,13,15H2,1-2H3,(H,31,32,37)

InChI Key

WRPQOSPYXMAFJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3)C6=CC=CS6

Origin of Product

United States

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